![molecular formula C21H17NO4S2 B2698397 (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid CAS No. 326888-48-6](/img/structure/B2698397.png)
(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid
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Description
(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid, also known as PTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PTB is a benzothiazole derivative that has shown promising results in various scientific studies, particularly in the treatment of cancer.
Scientific Research Applications
- Thioxanthone (TX) , a derivative of this compound, plays a crucial role in photoorganocatalysis. Aromatic ketones, including TX, are key players in this type of catalysis. TX stands out due to its high triplet energy, relatively long triplet lifetime, and successful participation in merger reactions with metal complexes . Researchers have employed TX as a mediator in polymerization reactions and various organic transformations.
- Phenyl boronic acid (PBA) containing compounds, such as those derived from this compound, have been used to create functional and modular fluorescent tools. These tools are valuable for tethering the glycan domain of antibodies. The straightforward synthesis of PBA-containing BODIPY dyes provides new avenues for studying glycan-related processes .
- Under neutral conditions, this compound can participate in direct electrochemical oxidation to produce acetals and thioacetals. This versatile protocol allows for good functional group tolerance and a wide scope for both aldehydes and (thio)alcohols. Such reactions have practical applications in organic synthesis .
Photocatalysis and Organic Reactions
Fluorescent Tools for Glycan Domain Tethering
Electrochemical Synthesis of Acetals and Thioacetals
properties
IUPAC Name |
2-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S2/c1-15-11-13-17(14-12-15)28(25,26)22-20(16-7-3-2-4-8-16)27-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3,(H,23,24)/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPBCOQOOMBEU-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid |
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